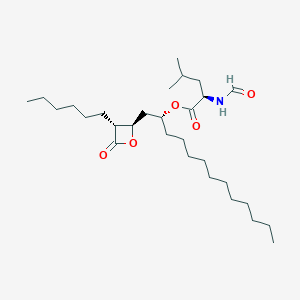

(R,R,R,R)-Orlistat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,R,R,R)-Orlistat is a potent and selective inhibitor of gastrointestinal lipases, primarily used in the treatment of obesity. It works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss. This compound is derived from lipstatin, a natural product of the bacterium Streptomyces toxytricini .

Aplicaciones Científicas De Investigación

(R,R,R,R)-Orlistat has a wide range of scientific research applications:

Chemistry: Used as a model compound to study lipase inhibition and enzyme kinetics.

Biology: Investigated for its effects on lipid metabolism and energy balance.

Medicine: Widely used in clinical studies for obesity management and related metabolic disorders.

Industry: Employed in the development of weight-loss supplements and pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of (R,R,R,R)-Orlistat is pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat .

Pharmacokinetics

This compound is minimally absorbed in the blood, and its systemic exposure is insignificant. It primarily acts locally in the gut. After administration, it is extensively distributed in the gastrointestinal tract. The majority of the drug is excreted unchanged in feces. It has a low potential for drug interactions that are mediated by systemic absorption .

Result of Action

The inhibition of fat absorption leads to a reduction in caloric intake, which can help in weight management. It can also help improve control of blood sugar in people with type 2 diabetes. Because it blocks the absorption of fats, it can also block the absorption of fat-soluble vitamins (a, d, e, k), so supplementation may be needed .

Action Environment

Environmental factors such as diet can influence the efficacy of this compound. A diet high in fat can lead to an increase in side effects, as more undigested fat is passed through the digestive system. Therefore, when taking Orlistat, it’s recommended to maintain a nutritionally balanced, low-fat diet for optimal efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Orlistat involves several key steps:

Hydrogenation: The starting material, tetrahydrolipstatin, is hydrogenated to produce this compound.

Esterification: The intermediate product undergoes esterification to form the final compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and esterification processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of specific catalysts and solvents to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions: (R,R,R,R)-Orlistat undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Hydrolysis: Produces alcohol and acid derivatives.

Oxidation: Results in oxidized derivatives with altered functional groups

Comparación Con Compuestos Similares

Tetrahydrolipstatin: The parent compound from which (R,R,R,R)-Orlistat is derived.

Lipstatin: A natural product with similar lipase inhibitory activity.

Comparison:

Uniqueness: this compound is unique in its high selectivity and potency as a lipase inhibitor. Unlike its parent compounds, it is specifically designed for therapeutic use in obesity management.

Efficacy: this compound has been shown to be more effective in reducing dietary fat absorption compared to its similar compounds .

Actividad Biológica

(R,R,R,R)-Orlistat, commonly known as orlistat, is a pharmaceutical compound primarily used for weight management and obesity treatment. It functions as a lipase inhibitor, reducing the absorption of dietary fats in the intestines. This article explores its biological activity, efficacy, safety profile, and relevant case studies, supported by data tables and research findings.

Orlistat inhibits gastrointestinal lipases, enzymes responsible for breaking down triglycerides into absorbable free fatty acids. By blocking these enzymes, orlistat reduces the absorption of approximately 30% of dietary fats, leading to decreased caloric intake and promoting weight loss. This mechanism is critical in managing obesity and associated metabolic disorders.

Efficacy in Weight Loss

Clinical studies have demonstrated that orlistat can lead to significant weight loss when combined with lifestyle modifications. The following table summarizes key findings from various studies regarding weight loss outcomes:

| Study Reference | Duration | Average Weight Loss (kg) | % of Participants Losing >5% Body Weight |

|---|---|---|---|

| XENDOS Study | 4 years | 3.6 | 21% |

| Real-World Study | 7 months | 3.3 | 27.4% |

| Rapid Review | 2 years | 3-4 | Not specified |

Safety Profile and Adverse Effects

While orlistat is generally well-tolerated, it is associated with several gastrointestinal side effects due to unabsorbed fats in the intestines. Common adverse effects include:

- Flatulence

- Oily stools

- Abdominal pain

A comprehensive analysis revealed that participants treated with orlistat experienced more severe adverse events compared to placebo groups, with underreporting of side effects noted in clinical trials . The incidence of acute liver injury has also been a concern; a study involving over 94,000 patients indicated an increased incidence of liver injury during the initial treatment phase but not during prolonged use .

Case Study: Efficacy in Diabetes Prevention

The XENDOS study highlighted that orlistat not only aids in weight loss but also significantly reduces the risk of developing type-2 diabetes among obese individuals. Over four years, the incidence of diabetes was reduced by 37.3% compared to placebo . This finding underscores the compound's potential beyond weight management.

Case Study: Modified-Release Formulation

A recent study evaluated a novel modified-release formulation combining orlistat with acarbose. Results indicated a delayed absorption profile with lower plasma concentrations compared to conventional orlistat, suggesting improved gastrointestinal tolerability while maintaining efficacy . This formulation could represent a promising approach for enhancing patient compliance and minimizing side effects.

Propiedades

IUPAC Name |

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.